REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[S:9][C:10]([C:13]3[S:14][C:15](SC)=[CH:16][CH:17]=3)=[CH:11][N:12]=2)=[CH:4][CH:3]=1.Cl[C:21]1C=CC=C(C(OO)=O)C=1.[S:31]([O-:35])([O-])(=O)=[O:32].[Na+].[Na+]>C(Cl)Cl>[F:1][C:2]1[CH:3]=[CH:4][C:5]([C:8]2[S:9][C:10]([C:13]3[S:14][C:15]([S:31]([CH3:21])(=[O:35])=[O:32])=[CH:16][CH:17]=3)=[CH:11][N:12]=2)=[CH:6][CH:7]=1 |f:2.3.4|
|
Name
|
|
Quantity
|
1.07 g
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(C=C1)C=1SC(=CN1)C=1SC(=CC1)SC
|
Name
|
|
Quantity
|
1.7 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC(=CC=C1)C(=O)OO
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)([O-])[O-].[Na+].[Na+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred at room temperature for approximately 18 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
After complete addition the mixture
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for about 15 minutes
|
Duration
|
15 min
|
Type
|
WASH
|
Details
|
The mixture was washed in succession with an aqueous, saturated, sodium bicarbonate solution, water
|
Type
|
ADDITION
|
Details
|
Thus the washed organic phase was diluted with methylene chloride
|
Type
|
ADDITION
|
Details
|
an additional 1.7 grams of m-chloroperoxybenzoic acid was added
|
Type
|
STIRRING
|
Details
|
This mixture was stirred
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux until only one spot
|
Type
|
ADDITION
|
Details
|
Approximately 100 mL of an aqueous 10% sodium sulfate solution was added
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for about 15 minutes
|
Duration
|
15 min
|
Type
|
WASH
|
Details
|
This mixture was washed in succession with an aqueous, saturated sodium bicarbonate solution, water
|
Type
|
CUSTOM
|
Details
|
The washed organic phase was evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
leaving a solid residue
|
Type
|
CUSTOM
|
Details
|
This residue was purified by column chromatography on silica gel, elution with methylene chloride:ethyl acetate (19:1)
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C(C=C1)C=1SC(=CN1)C=1SC(=CC1)S(=O)(=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.59 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |